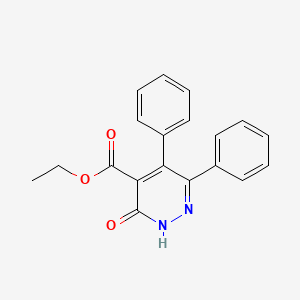

ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate and related compounds involves intricate chemical reactions. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized via the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine. This process is characterized by FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis, underscoring the compound's complex synthesis and the use of quantum chemical calculations for evaluating its formation and properties (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate derivatives reveals significant insights into their chemical behavior. Through single-crystal X-ray diffraction, compounds like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate have been analyzed, revealing monoclinic space group characteristics and detailed molecular dimensions, which help understand the compound's reactivity and stability (Yang, 2009).

Chemical Reactions and Properties

Ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate engages in various chemical reactions, yielding a plethora of derivatives and showcasing diverse chemical properties. For instance, its reaction with hydrazine hydrate or phenyl hydrazine generates 1,2,4-triazole derivatives through a one-pot reaction process. This adaptability in forming different heterocyclic compounds from a single precursor underscores the compound's significance in synthetic organic chemistry (Hemdan & Elshahawi, 2009).

Physical Properties Analysis

The physical properties of ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate derivatives, such as crystal structure and molecular interactions, are crucial for their application in material science. For example, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate exhibits supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, contributing to the stability and reactivity of the compound in various environments (Suresh et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate and its derivatives have been synthesized through multiple methods, showcasing the chemical versatility and potential utility of these compounds. For instance, Şener et al. (2007) described the synthesis and reactions of 4‐(ethoxycarbonyl)‐1,5‐diphenyl‐1H‐pyrazole‐3‐carboxylic acid, highlighting the transformation of related compounds into ester or amide derivatives. These processes involve reactions with various alcohols or N-nucleophiles, showcasing the compound's flexibility in chemical modifications (Şener et al., 2007).

Radwan et al. (1994) focused on the synthesis of pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazine derivatives and related pentacyclic heterocycles. This research underscores the structural diversity attainable from the core pyridazine structure and its utility in generating complex heterocyclic systems (Radwan, Abbady, & El-kashef, 1994).

Novel Heterocycles Synthesis

The generation of novel heterocycles from ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate derivatives illustrates the compound's role as a precursor in the synthesis of structurally diverse and potentially bioactive molecules. Radwan and Bakhite (1999) elaborated on the synthesis of new thieno[2,3‐c]pyridazines and related heterocycles, demonstrating the compound's utility in creating molecules with varying biological activities (Radwan & Bakhite, 1999).

Furthermore, Deeb and El-Abbasy (2006) described the synthesis of different heterocycles from 2-methyl-4H- pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one, showcasing the broad range of novel compounds that can be derived from pyridazine derivatives, including those with potential pharmacological applications (Deeb & El-Abbasy, 2006).

Propriétés

IUPAC Name |

ethyl 6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-2-24-19(23)16-15(13-9-5-3-6-10-13)17(20-21-18(16)22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWZWVJEMLMNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-5,6-diphenyl-4-pyridazinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)